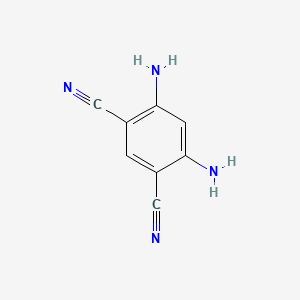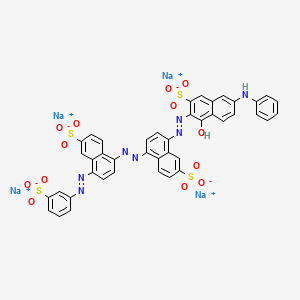
1,3-Benzenedicarbonitrile,4,6-diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarbonitrile, 4,6-diamino- is an organic compound with the molecular formula C8H6N4 It is characterized by the presence of two amino groups and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Benzenedicarbonitrile, 4,6-diamino- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dicyanobenzene with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of 1,3-Benzenedicarbonitrile, 4,6-diamino- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1,3-Benzenedicarbonitrile, 4,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to primary amines under suitable conditions.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarbonitrile, 4,6-diamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarbonitrile, 4,6-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenedicarbonitrile, 4,6-diamino- can be compared with other similar compounds such as 1,4-Benzenedicarbonitrile and 2,4-Diamino-1,3,5-triazine. While these compounds share some structural similarities, 1,3-Benzenedicarbonitrile, 4,6-diamino- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties .
Similar compounds include:
- 1,4-Benzenedicarbonitrile
- 2,4-Diamino-1,3,5-triazine
- 1,3-Dicyanobenzene
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4,6-diaminobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,11-12H2 |
InChI-Schlüssel |
NLLAIDCVACJMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C#N)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)

![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)


![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)






